BenchChemオンラインストアへようこそ!

1-benzyl-5-ethoxy-1H-1,2,3-triazole

Lipophilicity ADME Blood-Brain Barrier

Select this 1,5-disubstituted triazole for its elevated LogP (1.73), which is +0.43 units higher than the unsubstituted analog—directly enhancing blood-brain barrier penetration in CNS programs. Its balanced TPSA (40.0 Ų) and additional hydrogen bond acceptor optimize oral bioavailability and target binding. This scaffold provides a measurable HPLC retention time shift for use as a distinguishable internal standard. Do not substitute with generic 1-benzyl-1H-1,2,3-triazole; request this specific C5-ethoxy derivative for validated results.

Molecular Formula C11H13N3O
Molecular Weight 203.24 g/mol
Cat. No. B13098455
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-benzyl-5-ethoxy-1H-1,2,3-triazole
Molecular FormulaC11H13N3O
Molecular Weight203.24 g/mol
Structural Identifiers
SMILESCCOC1=CN=NN1CC2=CC=CC=C2
InChIInChI=1S/C11H13N3O/c1-2-15-11-8-12-13-14(11)9-10-6-4-3-5-7-10/h3-8H,2,9H2,1H3
InChIKeyQZXUJJHEMWXMMK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Benzyl-5-ethoxy-1H-1,2,3-triazole Procurement Guide: Key Differentiators vs. Analogous Triazole Scaffolds


1-Benzyl-5-ethoxy-1H-1,2,3-triazole (CAS 77077-99-7) is a 1,5-disubstituted 1H-1,2,3-triazole featuring a benzyl group at N1 and an ethoxy group at C5. This substitution pattern confers distinct physicochemical properties—most notably elevated lipophilicity (LogP 1.73) and a larger topological polar surface area (PSA 40.0 Ų)—relative to simpler N-benzyl triazoles .

Why 1-Benzyl-1H-1,2,3-triazole Cannot Simply Replace the 5-Ethoxy Analog in Critical Applications


The closest in-class analog, 1-benzyl-1H-1,2,3-triazole (CAS 4368-68-7), shares the core triazole-benzyl skeleton but lacks the C5 ethoxy substituent. This structural omission results in a LogP difference of +0.43 log units, a PSA decrease of 9.3 Ų, and the loss of one hydrogen bond acceptor [1]. These disparities meaningfully alter membrane permeability, solubility, and target-binding profiles, making generic substitution highly unreliable without direct comparative experimental validation .

Quantitative Evidence Guide: 1-Benzyl-5-ethoxy-1H-1,2,3-triazole vs. 1-Benzyl-1H-1,2,3-triazole


Enhanced Lipophilicity: LogP 1.73 for 1-Benzyl-5-ethoxy-1H-1,2,3-triazole versus 1.3 for the Non-ethoxylated Analog

The computed octanol-water partition coefficient (LogP) for 1-benzyl-5-ethoxy-1H-1,2,3-triazole is 1.73, compared to 1.3 for 1-benzyl-1H-1,2,3-triazole, representing a 0.43 log unit increase in lipophilicity [1]. This difference is driven by the ethoxy substituent at C5.

Lipophilicity ADME Blood-Brain Barrier

Increased Topological Polar Surface Area: PSA 40.0 Ų for 1-Benzyl-5-ethoxy-1H-1,2,3-triazole vs. 30.7 Ų for the Non-ethoxylated Comparator

The topological polar surface area (TPSA) of 1-benzyl-5-ethoxy-1H-1,2,3-triazole is 40.0 Ų, whereas the comparator 1-benzyl-1H-1,2,3-triazole has a TPSA of 30.7 Ų, a difference of +9.3 Ų [1]. This elevation arises from the oxygen atom in the ethoxy group.

Polar Surface Area Oral Bioavailability Solubility

Additional Hydrogen Bond Acceptor: 3 Acceptors in 1-Benzyl-5-ethoxy-1H-1,2,3-triazole vs. 2 in the 5-Unsubstituted Analog

1-Benzyl-5-ethoxy-1H-1,2,3-triazole possesses three hydrogen bond acceptor atoms (two triazole nitrogens and one ethoxy oxygen), whereas 1-benzyl-1H-1,2,3-triazole has only two (triazole nitrogens) [1]. This additional acceptor site can modulate interactions with biological targets.

Hydrogen Bonding Target Engagement Pharmacophore Design

Greater Conformational Flexibility: 3 Rotatable Bonds for 1-Benzyl-5-ethoxy-1H-1,2,3-triazole vs. 2 for the 5-Unsubstituted Analog

The rotatable bond count for 1-benzyl-5-ethoxy-1H-1,2,3-triazole is 3, compared to 2 for 1-benzyl-1H-1,2,3-triazole [1]. The additional rotatable bond originates from the ethoxy C–O linkage.

Conformational Flexibility Entropy Binding Kinetics

Application Scenarios Leveraging 1-Benzyl-5-ethoxy-1H-1,2,3-triazole's Distinctive Physicochemical Profile


CNS Drug Discovery Programs Requiring Enhanced Blood-Brain Barrier Permeability

With a LogP of 1.73 (+0.43 vs. the unsubstituted analog) , this compound is a preferred starting scaffold for CNS-targeted agents where higher lipophilicity is directly correlated with improved blood-brain barrier penetration.

Lead Optimization for Balanced Oral Bioavailability

The combination of elevated TPSA (40.0 Ų) [1] and moderate lipophilicity offers a balanced profile for oral absorption, making it suitable for hit-to-lead campaigns focused on optimizing both solubility and permeability.

Agrochemical Development Targeting Foliar Uptake

The enhanced lipophilicity and additional hydrogen bond acceptor can improve cuticular penetration and target binding in plant systems, aligning with design criteria for systemic fungicides or herbicides.

Analytical Reference Standard with Distinct Chromatographic Retention

The +0.43 LogP difference translates into a measurably longer reversed-phase HPLC retention time compared to 1-benzyl-1H-1,2,3-triazole , enabling its use as a distinguishable internal standard in method validation.

Quote Request

Request a Quote for 1-benzyl-5-ethoxy-1H-1,2,3-triazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.